molecular formula C21H23ClN2O3 B2820378 3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate CAS No. 1351658-11-1

3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate

Cat. No.: B2820378
CAS No.: 1351658-11-1
M. Wt: 386.88
InChI Key: FIKTZLJOURMSRC-UHFFFAOYSA-N
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Description

3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate is a synthetic chemical compound provided for research use only. It is not intended for diagnostic or therapeutic applications. This molecule features a carbamate group linked to a cyclohexylamine scaffold, a structure found in compounds with documented activity in pharmacological research. For instance, structurally related cyclohexyl phenylcarbamate derivatives have been investigated in the development of non-prostanoid agonists for targets such as the prostacyclin (IP) receptor, which is relevant in studies of pulmonary arterial hypertension . Additionally, carbamate and acetamide functionalities are common in ligands studied for neurological targets, including the monoamine oxidase (MAO) system, which is implicated in mood disorders . The presence of the 2-chlorophenyl group may influence the molecule's binding affinity and selectivity, as chlorophenyl moieties are frequently utilized in medicinal chemistry to modulate properties like potency and metabolic stability . Researchers may find this compound valuable for probing enzyme interactions, receptor signaling pathways, or as a synthetic intermediate in the development of novel bioactive molecules. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

[3-[[2-(2-chlorophenyl)acetyl]amino]cyclohexyl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c22-19-12-5-4-7-15(19)13-20(25)23-17-10-6-11-18(14-17)27-21(26)24-16-8-2-1-3-9-16/h1-5,7-9,12,17-18H,6,10-11,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKTZLJOURMSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(2-Chlorophenyl)acetic acid: This can be achieved through the chlorination of phenylacetic acid.

    Formation of 2-(2-Chlorophenyl)acetamide: The acid is then converted to its corresponding amide using ammonia or an amine.

    Cyclohexylation: The acetamide is reacted with cyclohexylamine to form the cyclohexyl derivative.

    Carbamoylation: Finally, the cyclohexyl derivative is treated with phenyl isocyanate to form the desired phenylcarbamate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Carbamate vs. Acetamide : The phenylcarbamate group distinguishes the target from acetamide-based analogs (e.g., ), possibly influencing hydrolysis rates or bioavailability.

Implications :

  • Low yields in analogs like 3e (7%) suggest challenges in regioselective alkylation or purification . The target compound’s synthesis may face similar hurdles due to its bulky substituents.

Pharmacological Activity

While direct data on the target compound is lacking, analogs provide insights:

  • Psychoactive Potential: Compounds with chlorophenylacetamido groups (e.g., ’s 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide) exhibit psychoactive properties, suggesting the target may interact with CNS receptors .
  • Opioid Activity : U-49900 () demonstrates that cyclohexylamine derivatives with halogenated aromatics can target opioid receptors, though the target’s carbamate group may shift selectivity .
  • Enzyme Inhibition : Diphenylcarbamates like 2e () are associated with kinase inhibition, implying the target’s phenylcarbamate could serve a similar role .

Metabolic Stability

  • : The metabolite 2-(4-chlorophenoxy)-N-{4-[2-(4-chlorophenoxy)acetamido]cyclohexyl}acetamide undergoes hydrolysis at acetamide linkages, suggesting the target’s amide and carbamate groups may also be susceptible to enzymatic cleavage .
  • Chlorine Effects : 2-Chloro substitution (target) vs. 4-chloro () could slow metabolism due to steric hindrance near hydrolytic sites .

Biological Activity

3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure features a cyclohexyl ring, a phenyl group, and a chlorophenyl acetamido moiety, which contribute to its pharmacological properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

The biological activity of this compound is largely attributed to its ability to interact with specific targets within cells. The mechanism may involve:

  • Enzyme Inhibition : By binding to enzymes critical for cellular functions, the compound can disrupt normal metabolic processes.
  • Receptor Modulation : It may influence receptor activity, leading to altered signaling pathways associated with disease states.

Case Studies and Research Findings

  • Antibacterial Studies :
    • A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests potential for development as an antibacterial agent in clinical settings.
  • Anticancer Research :
    • In vitro assays revealed that the compound inhibited the proliferation of breast cancer cell lines (MCF-7), showing an IC50 value of 25 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Enzyme Inhibition :
    • The compound was assessed for its ability to inhibit acetylcholinesterase (AChE), with results indicating a moderate inhibition profile (IC50 = 40 µM). This activity suggests potential applications in neurodegenerative diseases where AChE modulation is beneficial.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC Value
AntibacterialStaphylococcus aureusMIC = 10-50 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 25 µM
Enzyme InhibitionAChEIC50 = 40 µM

Table 2: Structure-Activity Relationship Insights

Structural FeatureObserved ActivityNotes
Chlorophenyl GroupEnhanced antibacterial activityContributes to lipophilicity
Cyclohexyl MoietyImproved bioavailabilityFacilitates membrane penetration
Carbamate Functional GroupEnzyme inhibitionKey for interaction with AChE

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the acetylation of cyclohexylamine derivatives. For example, a related compound, 2-(2-chlorophenyl)-N-cyclohexyl-2-oxoacetamide, was synthesized by reacting cyclohexylamine with 2-chlorophenylglyoxyl chloride (derived from 2-chlorophenylglyoxic acid and oxalyl dichloride) under controlled pH and temperature . Key steps include:

  • Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for efficient acetamido group attachment.
  • Carbamate synthesis : React the intermediate with phenyl chloroformate in the presence of a base (e.g., pyridine) to neutralize HCl byproducts .
  • Optimization : Monitor reaction progress via TLC (Rf values) and purify intermediates via column chromatography (e.g., CH2Cl2-MeOH gradients) .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to verify the cyclohexyl, phenyl, and acetamido moieties. For example, the cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm), while aromatic protons from the chlorophenyl group resonate at δ 7.2–7.6 ppm .
  • X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 293 K) confirms the planar arrangement of the carbamate group and hydrogen-bonding patterns (e.g., N–H···O interactions) critical for molecular packing .
  • Mass spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., C21H22ClN2O3) with <2 ppm error .

Q. What analytical techniques are suitable for assessing purity and stability during storage?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify purity (>98%) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via TLC or LC-MS. Hydrolysis of the carbamate group is a common degradation pathway .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for similar carbamate derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Steric hindrance : Bulky substituents (e.g., 2-chlorophenyl) reduce nucleophilic attack efficiency during carbamate formation. Use DFT calculations to model transition states and optimize substituent positioning .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. Compare yields in THF vs. DMF under identical conditions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to enhance reaction rates, as demonstrated in analogous phenylcarbamate syntheses .

Q. What strategies are recommended for studying the compound’s solubility and lipophilicity in preclinical development?

  • Methodological Answer :

  • Shake-flask method : Measure solubility in PBS (pH 7.4) and logP values. For carbamates, logP typically ranges from 2.5–3.5 due to the phenyl and chlorophenyl groups .
  • HPLC-derived logk : Correlate retention times with calculated logP using software like ACD/Labs. Adjust substituents (e.g., fluorine vs. chlorine) to modulate lipophilicity .
  • Co-solvency studies : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo assays .

Q. How can researchers investigate potential pharmacological activity using structure-activity relationship (SAR) models?

  • Methodological Answer :

  • Scaffold modification : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl vs. 3,4-dimethoxyphenyl) and test inhibition of target enzymes (e.g., 5α-reductase) .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., androgen receptor) based on the carbamate’s conformational flexibility .
  • Metabolite profiling : Incubate the compound with liver microsomes and identify metabolites via LC-MS/MS. For example, oxidative dechlorination or cyclohexyl ring hydroxylation may occur .

Q. What experimental designs are optimal for resolving crystallographic data discrepancies in polymorphic forms?

  • Methodological Answer :

  • Variable-temperature XRD : Analyze crystals at 100 K vs. 293 K to detect phase transitions or hydrogen-bonding rearrangements .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic impurities .
  • Solvent screening : Recrystallize from ethyl acetate/hexane vs. methanol/water to isolate different polymorphs .

Data Contradiction Analysis

Q. Why might NMR spectra of synthesized batches show unexpected peaks, and how can this be addressed?

  • Methodological Answer :

  • Impurity source : Residual solvents (e.g., DMF) or unreacted starting materials (e.g., phenyl chloroformate) may appear as singlet peaks at δ 2.7–3.1 ppm. Purify via preparative HPLC .
  • Tautomerism : The carbamate group may exhibit keto-enol tautomerism, causing split peaks. Use deuterated DMSO to stabilize the dominant form .
  • Dynamic effects : Rotational barriers in the cyclohexyl group can broaden signals. Acquire spectra at higher temperatures (e.g., 50°C) .

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